molecular formula C7H3F4NO B1440756 2,2,2-Trifluoro-1-(2-fluoropyridin-3-YL)ethanone CAS No. 1186608-79-6

2,2,2-Trifluoro-1-(2-fluoropyridin-3-YL)ethanone

Cat. No. B1440756
M. Wt: 193.1 g/mol
InChI Key: ZTKVVMLHWCELMA-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-1-(2-fluoropyridin-3-YL)ethanone, also known as TFE, is an organic compound that belongs to the class of organic compounds known as alpha-haloketones or haloalkyl ketones . It is widely used in the synthesis of various organic compounds and as a reagent in the pharmaceutical industry.


Synthesis Analysis

TFE can be synthesized through several methods, such as oxidation of 2-fluoropyridine with trifluoroacetyl chloride or trifluoroacetic acid, Friedel-Crafts acylation of trifluoromethylpyridine with acetyl chloride, and reaction of acetylene with trifluoroacetyl chloride. It can also be prepared through the reaction of 2-chloro-3-fluoropyridine with trifluoroacetone in the presence of a base.


Molecular Structure Analysis

The molecular formula of TFE is C7H3F4NO, and it has a molecular weight of 193.1 g/mol . The InChI code is 1S/C7H3F4NO/c8-6-4(2-1-3-12-6)5(13)7(9,10)11/h1-3H .

Scientific Research Applications

Asymmetric Synthesis and Chiral Building Blocks

Demir et al. (2001) demonstrated the asymmetric synthesis of enantiomers of 2,2,2-trifluoro-1-furan-2-yl-ethylamine and 3,3,3-trifluoroalanine using 2,2,2-trifluoro-1-furan-2-yl-ethanone. This process highlights the compound's role in producing important chiral building blocks with high enantiomeric excess, which are valuable in developing pharmaceuticals and agrochemicals Demir, A., Seşenoğlu, Ö., & Gerçek-Arkin, Z. (2001). Tetrahedron-Asymmetry.

Green Synthesis and Antimicrobial Study

Nandhikumar and Subramani (2018) reported on the green synthesis of novel series of 1,8-naphthyridines, including compounds derived from 2,2,2-trifluoro-1-(2-fluoropyridin-3-yl)ethanone, through a microwave-irradiated Friedlander condensation. These synthesized compounds exhibited significant antimicrobial activity, showcasing the compound's utility in synthesizing biologically active molecules with potential therapeutic applications Nandhikumar, R., & Subramani, K. (2018). Asian Journal of Chemistry.

Synthesis of Heterocycles

Almendros et al. (2018) explored the transition metal-free synthesis of heterocycles decorated with bis[(trifluoromethyl)sulfonyl]ethyl groups using a derivative of 2,2,2-trifluoro-1-(2-fluoropyridin-3-yl)ethanone. This method enables the direct C-H functionalization of heterocycles, illustrating the compound's role in developing novel heterocyclic structures that are crucial scaffolds in pharmaceuticals and agrochemicals Almendros, P., et al. (2018). Organic Chemistry Frontiers.

Photoredox-Mediated Synthesis

Scherbinina et al. (2017) developed a method for synthesizing 3-fluoropyridines from α,α-difluoro-β-iodoketones and silyl enol ethers, catalyzed by fac-Ir(ppy)3 under blue LED irradiation. This process indicates the potential of 2,2,2-trifluoro-1-(2-fluoropyridin-3-yl)ethanone derivatives in photoredox-mediated reactions, contributing to the field of sustainable chemistry and synthesis Scherbinina, S. I., et al. (2017). The Journal of Organic Chemistry.

Material Science and Polymer Chemistry

Segawa, Higashihara, and Ueda (2010) synthesized hyperbranched polymers with controlled degrees of branching from 0 to 100% using 2,2,2-trifluoro-1-[4-(4-phenoxyphenoxy)phenyl]ethanone. This research demonstrates the compound's utility in material science, particularly in developing polymers with tunable properties for various applications Segawa, Y., Higashihara, T., & Ueda, M. (2010). Journal of the American Chemical Society.

properties

IUPAC Name

2,2,2-trifluoro-1-(2-fluoropyridin-3-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3F4NO/c8-6-4(2-1-3-12-6)5(13)7(9,10)11/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTKVVMLHWCELMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)F)C(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3F4NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2,2-Trifluoro-1-(2-fluoropyridin-3-YL)ethanone

Synthesis routes and methods I

Procedure details

Lithium chloride (0.500 g, 11.79 mmol) and diisopropylamine (1.8 mL, 12.84 mmol) were combined under nitrogen with dry tetrahydrofuran (10 mL) and cooled in a dry ice bath. N-Butyllithium (2.5 M solution in hexane, 5.0 mL, 12.50 mmol) was added and the mixture stirred for 10 minutes. 2-Fluoropyridine (0.800 mL, 9.30 mmol) was added dropwise and the reaction stirred. After 10 minutes, additional dry tetrahydrofuran (5 mL) was added to help with stirring. The mixture was stirred for 90 minutes then ethyl trifluoroacetate (1.7 mL, 14.30 mmol) was added dropwise. After 60 minutes the reaction was quenched by addition of hydrochloric acid (5N in 2-propanol, 5 mL, 10 mmol). The mixture was warmed to room temperature and water (150 mL) and ethyl acetate (200 ml) were added. The phases were mixed and separated and the organic dried with magnesium sulfate. Purification using silica chromatography (hexane to ethyl acetate gradient) gave the desired 2,2,2-trifluoro-1-(2-fluoropyridin-3-yl)ethanone (0.812 g, 4.21 mmol, 45.2% yield).
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
1.8 mL
Type
reactant
Reaction Step Three
Quantity
5 mL
Type
reactant
Reaction Step Four
Quantity
0.8 mL
Type
reactant
Reaction Step Five
Quantity
1.7 mL
Type
reactant
Reaction Step Six
Quantity
5 mL
Type
reactant
Reaction Step Seven
Quantity
200 mL
Type
solvent
Reaction Step Eight
Name
Quantity
150 mL
Type
solvent
Reaction Step Eight
Quantity
5 mL
Type
solvent
Reaction Step Nine

Synthesis routes and methods II

Procedure details

Lithium diisopropylamide (8.2 mL, 14.8 mmol, 1.8M in heptane) was added to THF (20 mL) cooled to −78° C. in a dry ice/acetone bath. 2-Fluoropyridine (1.07 mL, 12.4 mmol) was added dropwise, and the resulting mixture was stirred at −78° C. for 3 hours. Ethyl trifluoroacetate (2.06 mL, 17.2 mmol) was added to the suspension dropwise. The reaction mixture was allowed to slowly warm to room temperature. After 1 hour, the mixture was poured into 1M hydrochloric acid (35 mL) and extracted twice with ethyl acetate. The combined ethyl acetate extracts were washed with brine, dried over magnesium sulfate, filtered, and evaporated to yield the hydrate of 2,2,2-trifluoro-1-(2-fluoropyridin-3-yl)ethanone (1.9 g, 90%) as a semisolid.
Quantity
8.2 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
1.07 mL
Type
reactant
Reaction Step Two
Quantity
2.06 mL
Type
reactant
Reaction Step Three
Quantity
35 mL
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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